molecular formula C16H25N3O5 B6487679 N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide CAS No. 877631-10-2

N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide

Cat. No.: B6487679
CAS No.: 877631-10-2
M. Wt: 339.39 g/mol
InChI Key: ZNZTUJAVSBSAJP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide (CAS: 877631-51-1, referred to as BA75358 in ) is an ethanediamide derivative featuring:

  • A furan-2-yl moiety linked to a morpholin-4-yl group via an ethyl chain.
  • A 3-methoxypropyl substituent on the adjacent nitrogen.
    Its molecular formula is C₂₄H₃₃N₅O₄, with a molecular weight of 455.55 g/mol . This compound is part of a broader class of ethanediamides, often explored as intermediates in medicinal chemistry due to their modular structure, which allows for tunable physicochemical and biological properties.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c1-22-8-3-5-17-15(20)16(21)18-12-13(14-4-2-9-24-14)19-6-10-23-11-7-19/h2,4,9,13H,3,5-8,10-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZTUJAVSBSAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The molecular formula of this compound can be represented as:

C13H20N2O3\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{3}

Physical Properties

PropertyValue
Molecular Weight252.31 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of the furan and morpholine moieties suggests potential interactions with biological pathways related to inflammation, cancer, and microbial resistance.

In Vitro Studies

  • Cytotoxicity : Studies have indicated that derivatives of furan compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate showed notable activity against HeLa and HepG2 cells, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Activity : The compound's derivatives have shown promising antibacterial properties. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 1.00 µg/mL against Staphylococcus aureus .

Study 1: Anticancer Activity

A study focusing on the anticancer effects of furan derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against several types of cancer cells, yielding IC50 values that suggest it could serve as a lead compound for further development.

Study 2: Antiviral Potential

Research has indicated that furan-containing compounds may inhibit viral replication. In a study involving SARS-CoV-2, derivatives similar to the target compound were evaluated for their ability to inhibit viral proteases, showcasing a potential pathway for therapeutic intervention against viral infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameIC50 (μM)Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}1.55Antiviral (SARS-CoV-2 protease inhibitor)
Methyl-5-hydroxymethyl-2-furan carboxylate14Cytotoxicity against HeLa cells
2-(furan-2-ylmethylene)hydrazine derivatives>100Low cytotoxicity in Vero cells

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight (g/mol) Key Features/Notes
BA75358 (Target) 2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl 3-Methoxypropyl C₂₄H₃₃N₅O₄ 455.55 Polar morpholine enhances solubility
BA72388 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl 2-(4-Chlorophenyl)ethyl C₂₆H₂₉ClN₄O₃ 480.99 Chlorophenyl group increases lipophilicity
BB89860 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl 3-Hydroxypropyl C₂₁H₂₈N₄O₄ 400.47 Hydroxypropyl improves hydrogen bonding
BD38820 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl 2,6-Difluorobenzamide C₂₃H₂₃F₂N₃O₂ 411.44 Benzamide core alters electronic properties
BA74036 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl 3-Phenylpropyl C₂₇H₃₂N₄O₃ 460.57 Bulky phenylpropyl may reduce solubility

Key Observations:

Morpholine vs.

Methoxypropyl vs. Hydroxypropyl :

  • The 3-methoxypropyl group in BA75358 provides moderate polarity, balancing solubility and membrane permeability. The 3-hydroxypropyl in BB89860 offers stronger hydrogen-bonding capacity, which might influence pharmacokinetics .

Biological Activity Trends: While direct activity data for BA75358 is unavailable, highlights that morpholine-containing thiopyrimidinones (e.g., compounds 6c–f) exhibited variable antimicrobial effects, with potency linked to substituent electronic profiles .

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